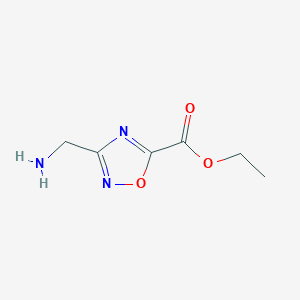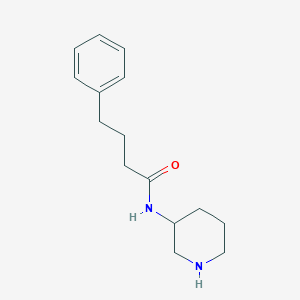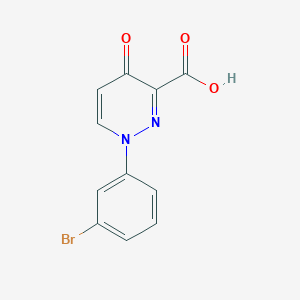![molecular formula C27H25N5O2 B12119239 2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)
2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-1-(3,5-diméthylphényl)-N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide est un composé organique complexe ayant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrroloquinoxaline, substitué par des groupes amino, diméthylphényl et éthoxyphényl. La présence de ces groupes fonctionnels contribue à sa réactivité chimique diversifiée et à son activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-amino-1-(3,5-diméthylphényl)-N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique généralement des réactions organiques à plusieurs étapes. Une approche courante est la condensation de la 3,5-diméthylphénylamine avec le chlorure de 4-éthoxybenzoyle pour former un amide intermédiaire. Cet intermédiaire est ensuite soumis à une cyclisation avec un réactif approprié, tel que l'oxychlorure de phosphore, pour former le noyau pyrroloquinoxaline.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de criblage à haut débit pour garantir une production efficace et rentable. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-1-(3,5-diméthylphényl)-N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés quinoxaline.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir les groupes carbonyle en alcools.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels aux positions amino ou éthoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que l'hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoxaline, tandis que la réduction peut produire des dérivés alcooliques.
Applications de la recherche scientifique
Le 2-amino-1-(3,5-diméthylphényl)-N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de sa structure et de sa réactivité uniques.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-amino-1-(3,5-diméthylphényl)-N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, conduisant à la suppression de la prolifération cellulaire dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques d'utilisation.
Applications De Recherche Scientifique
2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-1-(3,5-diméthylphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 1-(3,5-diméthylphényl)-N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Unicité
L'unicité du 2-amino-1-(3,5-diméthylphényl)-N-(4-éthoxyphényl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels et dans la réactivité chimique et l'activité biologique qui en résultent. Par rapport aux composés similaires, il peut présenter une stabilité, une sélectivité ou une puissance accrues dans certaines applications.
Propriétés
Formule moléculaire |
C27H25N5O2 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C27H25N5O2/c1-4-34-20-11-9-18(10-12-20)29-27(33)23-24-26(31-22-8-6-5-7-21(22)30-24)32(25(23)28)19-14-16(2)13-17(3)15-19/h5-15H,4,28H2,1-3H3,(H,29,33) |
Clé InChI |
IRNVXOREXMYXGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC(=C5)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)

![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)


![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)


![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)




